molecular formula C19H22INO3 B4221580 N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide

N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide

Cat. No.: B4221580
M. Wt: 439.3 g/mol
InChI Key: HHIOJJVBPKGONT-UHFFFAOYSA-N
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Description

N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzamide structure, along with diethoxyphenyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxyphenylacetic acid and 3-iodobenzoic acid.

    Formation of Intermediate: The 3,4-diethoxyphenylacetic acid is converted to its corresponding ethyl ester using ethanol and a catalytic amount of sulfuric acid.

    Amidation Reaction: The ethyl ester is then reacted with 3-iodobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of N-[1-(3,4-diethoxyphenyl)ethyl]-3-aminobenzamide.

    Oxidation: Formation of N-[1-(3,4-diethoxyphenyl)ethyl]-3-carboxybenzamide.

    Reduction: Formation of N-[1-(3,4-diethoxyphenyl)ethyl]-3-aminobenzamide.

Scientific Research Applications

N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of iodine-containing compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their function. Additionally, the benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethoxyphenyl)ethyl]-3-iodobenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide: Similar structure but with the iodine atom at a different position.

    N-[1-(3,4-diethoxyphenyl)ethyl]-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and interaction with biological molecules. The diethoxyphenyl group also imparts specific electronic and steric properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[1-(3,4-diethoxyphenyl)ethyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO3/c1-4-23-17-10-9-14(12-18(17)24-5-2)13(3)21-19(22)15-7-6-8-16(20)11-15/h6-13H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOJJVBPKGONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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